N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide
Description
This compound belongs to the benzodiazepine-derived thioacetamide class, characterized by a 3H-1,5-benzodiazepine core substituted with a 4-methoxyphenyl group at position 4 and methyl groups at positions 7 and 6. The thioacetamide moiety is attached via a sulfur atom at position 2 of the benzodiazepine ring, with an N-(3-chloro-4-methylphenyl) substituent. However, the addition of a thioether linkage and aromatic substituents may modulate its bioavailability, metabolic stability, and binding affinity compared to classical benzodiazepines.
Properties
CAS No. |
1251692-11-1 |
|---|---|
Molecular Formula |
C23H21ClN4O3S2 |
Molecular Weight |
501.02 |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-10-8-13(2)9-11-15)23(31)27(20)12-17(29)25-18-14(3)6-5-7-16(18)24/h5-11H,4,12H2,1-3H3,(H,25,29) |
InChI Key |
FTKLWJQQGROZCI-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC=C3Cl)C)C4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzodiazepines, which are known for their diverse pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound, featuring a chloro-methylphenyl group and a methoxyphenyl group linked through a benzodiazepine moiety, suggests promising therapeutic applications.
Molecular Formula
- C : 24
- H : 20
- Cl : 1
- N : 3
- O : 3
- S : 1
Structural Representation
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacteria have been reported as low as 0.21 µM for certain derivatives against Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.83 | Candida albicans |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) revealed that while the compounds demonstrated antimicrobial efficacy, they also exhibited varying degrees of cytotoxicity. The IC50 values indicated that:
The proposed mechanism of action for this compound involves interactions with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies suggest that the compound forms critical hydrogen bonds with residues at the active site of these enzymes, which is essential for its antibacterial activity .
Study on Antimicrobial Efficacy
A study focusing on the synthesis and biological evaluation of related benzodiazepine derivatives highlighted their potential as new antimicrobial agents. The research involved screening various derivatives against clinical strains of bacteria and fungi, demonstrating promising results in both antibacterial and antifungal activities .
Evaluation of Drug-Likeness Properties
In silico assessments of pharmacokinetic properties (ADME) indicated that several derivatives possess favorable drug-like characteristics, suggesting their viability for further development in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Properties Based on Structural Analogs
Key Observations:
- The 3-chloro-4-methylphenyl group in the target compound may reduce metabolic degradation compared to nitro-substituted analogs (e.g., ’s 2-chloro-5-nitrophenyl derivative), which are more reactive .
- The thioether linkage could enhance stability against hydrolysis relative to oxygen-based ethers, as seen in ’s acetamide derivatives .
Crystallographic and Conformational Analysis
- highlights that substituent orientation (e.g., dichlorophenyl ring twisted 61.8° relative to thiazole) impacts crystal packing and solubility . For the target compound, the benzodiazepine ring’s planarity and substituent positions may influence its solid-state interactions and bioavailability.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves:
- Reaction Conditions : Control temperature (e.g., 60–80°C for cyclization steps), use anhydrous solvents (DMF or acetonitrile), and inert atmospheres to prevent side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) for reductive amination or coupling steps, as seen in analogous benzodiazepine syntheses .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/acetone mixtures) to isolate high-purity product .
- Monitoring : Use TLC and in situ FT-IR to track intermediate formation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<1%) .
Basic: What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify target engagement .
Advanced: How can researchers elucidate its mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs) identified via proteomics .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out putative receptors in cell lines and retesting activity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically:
- Activity Testing : Compare IC50/MIC values across analogs to identify critical substituents .
- Computational Models : Generate 3D-QSAR models (e.g., CoMFA) to predict activity .
Advanced: How to resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
Methodological Answer:
- Solubility/Permeability : Measure logP (shake-flask method) and use PAMPA assays to assess bioavailability limitations .
- Metabolic Stability : Test hepatic microsomal degradation (e.g., rat liver microsomes) to identify rapid clearance .
- Orthogonal Assays : Validate activity in 3D spheroid models or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .
Advanced: What strategies improve pharmacokinetic properties (e.g., half-life, bioavailability)?
Methodological Answer:
- Prodrug Design : Introduce ester or phosphate groups to enhance solubility .
- Formulation : Use nanocarriers (liposomes, PLGA nanoparticles) for targeted delivery .
- CYP Inhibition Assays : Screen for interactions with cytochrome P450 enzymes to mitigate drug-drug interactions .
Advanced: How to determine its crystal structure and correlate it with activity?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/chloroform) and solve structure with SHELX .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability and target binding .
- Docking Validation : Align crystallographic data with docking poses to refine binding hypotheses .
Advanced: How to assess off-target effects or multi-target activity?
Methodological Answer:
- Proteome Profiling : Use affinity purification mass spectrometry (AP-MS) to identify interacting proteins .
- Transcriptomics : RNA-seq on treated cells to detect pathway dysregulation .
- Selectivity Panels : Screen against kinase/GPCR panels (e.g., Eurofins) to quantify polypharmacology .
Advanced: How to evaluate in vivo toxicity and optimize dosing regimens?
Methodological Answer:
- Rodent Studies : Conduct acute toxicity (OECD 423) and subchronic (28-day) studies with histopathology .
- PK/PD Modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t1/2 .
- Dose Optimization : Apply Hill equation models to balance efficacy (EC50) and toxicity (LD50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
